molecular formula C12H16O2 B1343599 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-42-7

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1343599
CAS No.: 898759-42-7
M. Wt: 192.25 g/mol
InChI Key: OHAJLSVGKULJNY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is a cyclic organic compound widely used in various fields of research and industry. It is a colorless liquid with a pleasant aroma and is soluble in organic solvents such as ethanol, ether, and benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 3,5-dimethylbenzyl chloride with 1,3-dioxolane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: It serves as a reagent in biochemical assays and as a solvent for biological samples.

    Medicine: It is investigated for its potential therapeutic properties and as a solvent in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The dioxolane ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylbenzyl alcohol
  • 3,5-Dimethylbenzaldehyde
  • 3,5-Dimethylbenzoic acid

Uniqueness

3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)8-12-13-3-4-14-12/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJLSVGKULJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645877
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-42-7
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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